N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide
Description
N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 2-thiophenecarboxamide group and at the 4-position with a phenyl ring bearing a 1-azepanylsulfonyl moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents .
The compound’s molecular formula is C₂₂H₂₂N₃O₃S₃, with an average mass of 480.62 g/mol. Its synthesis likely involves coupling reactions between thiazole intermediates and sulfonylated aryl precursors, analogous to methods described for related compounds (e.g., tert-butyl sulfonylation in ) .
Properties
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c24-19(18-6-5-13-27-18)22-20-21-17(14-28-20)15-7-9-16(10-8-15)29(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULMLRBYXGQSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a substituted phenyl isothiocyanate with a thiophene carboxylic acid derivative under basic conditions to form the thiazole ring. The azepane sulfonyl group is then introduced through a sulfonylation reaction using azepane and a suitable sulfonyl chloride reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane sulfonyl group can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the azepane sulfonyl group may yield the corresponding amine.
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, with a molecular formula of C22H23N3O3S2. It features a complex structure that includes a thiazole ring, an azepane sulfonamide moiety, and a thiophene carboxamide group. This unique combination of functional groups contributes to its biological activity.
Physical Properties
- Molecular Weight : 423.56 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structural frameworks exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of thiazole compounds exhibited potent COX-2 inhibition, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Research indicates that thiazole derivatives can exhibit antimicrobial properties against various pathogens. The azepane sulfonamide component may enhance the compound's ability to penetrate bacterial membranes.
Case Studies
- Antibacterial Efficacy : A derivative with a similar thiazole structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antibiotics.
Anticancer Potential
Recent studies have explored the anticancer properties of thiazole-based compounds. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology.
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets, while the azepane sulfonyl group can enhance the compound’s solubility and stability. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Lipophilicity: The bromobenzamide analog (C₂₂H₂₂BrN₃O₃S₂) exhibits higher molecular weight and lipophilicity due to the bromine atom, which may influence membrane permeability and target binding .
Biological Activity Trends :
- Compounds with bulky aryl groups (e.g., 4-butylphenyl in ) demonstrate antiproliferative effects, suggesting that hydrophobic substituents on the thiazole ring may enhance interaction with cellular targets like kinases .
- The azepanylsulfonyl group, present in the target compound and its analogs (), is associated with improved metabolic stability due to resistance to enzymatic hydrolysis .
Thiophene vs. Benzene Rings :
Key Insights:
- The target compound’s synthesis likely follows routes similar to , where tert-butyl sulfonylation is employed. LCMS and NMR are standard for confirming purity and structure .
- Diazotization methods () are critical for introducing azo groups in related dyes but are less relevant to carboxamide derivatives.
Pharmacological Potential
While direct data for the target compound are lacking, structurally related molecules provide clues:
- Antiviral Activity : BAY 57-1293 () inhibits herpes virus replication via helicase-primase targeting. The azepanylsulfonyl group in the target compound may similarly enhance binding to viral enzymes .
- Anticancer Activity : Biphenyl-thiazole derivatives () show antiproliferative effects against cancer cell lines, likely via kinase inhibition. The azepanylsulfonyl group could modulate selectivity for cancer-related kinases .
- Antimicrobial Activity : Thiazole-based azo dyes () exhibit antimicrobial properties, though the target compound’s carboxamide group may redirect its mechanism toward eukaryotic targets .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide?
Answer:
The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea intermediates and α-haloketones or α-haloesters. For this compound, key steps include:
- Sulfonation : Introduce the 1-azepanylsulfonyl group via sulfonylation of the phenyl ring using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Thiazole Formation : React 4-(4-sulfonylphenyl)thiosemicarbazide with 2-bromo-2-thiophenecarboxamide in ethanol under reflux (90–100°C, 3–6 hours) to form the thiazole core .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures to isolate the product .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiosemicarbazide to bromoamide) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ for C20H22N4O3S3: 487.08) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s biological activity?
Answer:
- Structural Modifications :
- Biological Assays :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of homologous targets (e.g., EGFR PDB:7K1H) to predict binding modes .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
- Assay-Specific Variables :
- Orthogonal Assays : Validate anti-tumor activity using both MTT (metabolic activity) and clonogenic (long-term survival) assays .
- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .
Basic: What analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC-DAD : Monitor degradation under accelerated conditions (40°C, 75% RH for 4 weeks) using a C18 column and gradient elution .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (heating rate 10°C/min, N2 atmosphere) to identify decomposition above 200°C .
- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic purity .
Advanced: How to employ computational modeling to predict target binding affinity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
